1-T-Butyl-5-methyl-4-phenylimidazole

Angiotensin II Receptor Blocker AT1 Antagonist Hypertension

1-T-Butyl-5-methyl-4-phenylimidazole (CAS 61278-76-0) is a tetra-substituted imidazole derivative with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol. It features a tert-butyl group at the N1 position, a methyl group at C5, and a phenyl group at C4, yielding a calculated LogP of 4.18 and a boiling point of 358.9±11.0 °C at 760 mmHg.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
CAS No. 61278-76-0
Cat. No. B13762292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-T-Butyl-5-methyl-4-phenylimidazole
CAS61278-76-0
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1C(C)(C)C)C2=CC=CC=C2
InChIInChI=1S/C14H18N2/c1-11-13(12-8-6-5-7-9-12)15-10-16(11)14(2,3)4/h5-10H,1-4H3
InChIKeyYOCMPFXUDVLXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-T-Butyl-5-methyl-4-phenylimidazole (CAS 61278-76-0): Core Chemical Profile and Baseline Procurement Context


1-T-Butyl-5-methyl-4-phenylimidazole (CAS 61278-76-0) is a tetra-substituted imidazole derivative with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol . It features a tert-butyl group at the N1 position, a methyl group at C5, and a phenyl group at C4, yielding a calculated LogP of 4.18 and a boiling point of 358.9±11.0 °C at 760 mmHg . This compound is investigated as a non-peptide angiotensin II AT1 receptor blocker, with a reported binding affinity (Ki) of 550 nM against rat adrenal AT1 receptors in the presence of 0.01% bovine serum albumin [1].

Why Generic Imidazole Substitution is Insufficient for 1-T-Butyl-5-methyl-4-phenylimidazole (CAS 61278-76-0)


Substituting a different imidazole derivative in place of 1-T-Butyl-5-methyl-4-phenylimidazole can lead to profound changes in target binding, potency, and physicochemical properties due to the specific combination of N1-tert-butyl, C5-methyl, and C4-phenyl substituents. For example, the parent scaffold 4-phenylimidazole (4-PI) exhibits only weak affinity for the angiotensin II AT1 receptor and is primarily known as a heme ligand for indoleamine 2,3-dioxygenase (IDO) [1]. In contrast, the addition of the tert-butyl and methyl groups in the target compound confers a distinct binding mode and a Ki of 550 nM at AT1 receptors [2], placing it in a different potency class compared to simple phenylimidazoles. Furthermore, closely related N-substituted butylimidazole analogs have been rationally designed to achieve nanomolar AT1 receptor blockade (Ki as low as 1.10 nM), demonstrating that subtle structural modifications dramatically alter pharmacological profiles [3]. Generic substitution without rigorous comparative data therefore risks invalidating experimental results or leading to suboptimal compound selection.

Quantitative Differentiation Evidence for 1-T-Butyl-5-methyl-4-phenylimidazole (CAS 61278-76-0)


Angiotensin II AT1 Receptor Binding Affinity: Comparative Ki Analysis

1-T-Butyl-5-methyl-4-phenylimidazole exhibits a binding affinity (Ki) of 550 nM for the rat angiotensin II AT1 receptor in the presence of 0.01% bovine serum albumin [1]. In contrast, a structurally optimized N-substituted butylimidazole analog (BDBM50421795) demonstrates a Ki of 1.10 nM under comparable assay conditions [2]. Losartan, a clinically approved AT1 antagonist, displays a heterogeneous binding profile with a high-affinity Ki of 2.63±0.82 nM in rabbit renal epithelial cells [3]. This positions the target compound as a moderate-affinity AT1 ligand—approximately 500-fold weaker than the most potent in-class analog and roughly 200-fold weaker than losartan's high-affinity component.

Angiotensin II Receptor Blocker AT1 Antagonist Hypertension

Lipophilicity and Physicochemical Property Comparison with 4-Phenylimidazole

The target compound exhibits a calculated LogP of 4.18, a boiling point of 358.9±11.0 °C at 760 mmHg, and a density of 1.0±0.1 g/cm³ . The parent scaffold 4-phenylimidazole (CAS 670-95-1) has a lower molecular weight (144.17 g/mol) and a melting point range of 128-131 °C . While a direct experimental LogP for 4-phenylimidazole is not available from the same source, its significantly lower molecular complexity and lack of alkyl substituents predict substantially lower lipophilicity. The increased LogP of the target compound—driven by the tert-butyl and methyl groups—is expected to enhance membrane permeability and alter distribution properties relative to the parent scaffold.

Lipophilicity LogP Drug Design

Structural Differentiation from PDE10A Inhibitor Patent Compounds

A patent family (IL-209834-A) discloses phenylimidazole derivatives as PDE10A enzyme inhibitors for neurodegenerative disorder treatment [1]. The exemplified compounds in this patent contain additional substituents such as triazolo[1,5-a]pyrazine moieties, distinguishing them structurally from 1-T-Butyl-5-methyl-4-phenylimidazole. While the target compound is not claimed in this patent, its simpler substitution pattern (N1-tert-butyl, C5-methyl, C4-phenyl) offers a distinct scaffold for SAR exploration that avoids potential patent infringement issues associated with more complex PDE10A-targeting phenylimidazoles.

PDE10A Neurodegeneration Patent Landscape

Class-Level Potency Differentiation: 4-Phenylimidazole IDO Inhibitor Derivatives

A systematic study of 4-phenylimidazole (4-PI) derivatives identified three optimized inhibitors (compounds 1, 17, and 18) that are approximately 10-fold more potent than the parent 4-PI scaffold in indoleamine 2,3-dioxygenase (IDO) inhibition assays [1]. These optimized derivatives exploit specific interactions with C129 and S167 residues in the IDO active site interior [1]. The target compound (1-T-Butyl-5-methyl-4-phenylimidazole), while bearing the 4-phenylimidazole core, incorporates N1-tert-butyl and C5-methyl substitutions that are not represented among the optimized IDO inhibitors. As a result, its IDO inhibitory activity cannot be inferred from this dataset and must be determined empirically.

IDO Inhibition Cancer Immunotherapy 4-Phenylimidazole

Optimal Application Scenarios for 1-T-Butyl-5-methyl-4-phenylimidazole (CAS 61278-76-0) Based on Quantitative Evidence


Probing Moderate-Affinity Angiotensin II AT1 Receptor Interactions

With a Ki of 550 nM for the rat AT1 receptor [1], 1-T-Butyl-5-methyl-4-phenylimidazole is optimally suited for studies that require a moderate-affinity, non-peptide AT1 ligand. This affinity window allows researchers to investigate receptor binding kinetics without the saturation effects observed with sub-nanomolar antagonists like losartan's high-affinity component (Ki = 2.63±0.82 nM) or the optimized butylimidazole analog (Ki = 1.10 nM) [2][3]. Applications include competitive binding assays, functional antagonism studies in tissues with moderate receptor reserve, and SAR campaigns exploring the impact of N1-alkyl substitution on AT1 recognition.

Physicochemical Property Benchmarking and Solubility Profiling

The calculated LogP of 4.18 and molecular weight of 214.31 g/mol [1] position this compound as a useful benchmark for evaluating the lipophilicity and solubility behavior of tetra-substituted imidazoles. Given its solubility in organic solvents such as ethanol and dimethyl sulfoxide, 1-T-Butyl-5-methyl-4-phenylimidazole can serve as a reference standard in formulation development studies, LogP measurement validation, and chromatographic method development for related imidazole derivatives.

Scaffold for Intellectual Property-Distinct Imidazole Chemistry

The simple substitution pattern of 1-T-Butyl-5-methyl-4-phenylimidazole—lacking the fused heterocyclic appendages found in PDE10A-targeting patent compounds [1]—makes it an attractive starting scaffold for medicinal chemistry programs seeking to develop novel AT1 receptor modulators or other imidazole-based therapeutics with minimal freedom-to-operate constraints. The presence of the N1-tert-butyl group offers a synthetically accessible handle for further derivatization.

Negative Control for IDO Inhibition Studies

Since optimized 4-phenylimidazole derivatives achieve 10-fold greater IDO inhibition than the parent scaffold [1], but 1-T-Butyl-5-methyl-4-phenylimidazole has not been characterized for IDO activity, this compound can serve as a negative control or baseline comparator in IDO inhibitor screening campaigns. Its distinct substitution pattern (N1-tert-butyl and C5-methyl) relative to the active series ensures that any observed IDO inhibition is due to specific structural features rather than general imidazole-based heme coordination.

Quote Request

Request a Quote for 1-T-Butyl-5-methyl-4-phenylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.